molecular formula C18H18N2O3 B2766159 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952836-02-1

4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2766159
CAS No.: 952836-02-1
M. Wt: 310.353
InChI Key: JEMFSVAXFMATEJ-UHFFFAOYSA-N
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Description

4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a dihydroquinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-ethoxybenzaldehyde with 1,2-diaminobenzene to form the intermediate quinoxaline derivative. This intermediate is then subjected to acetylation using acetic anhydride under acidic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce dihydroquinoxaline derivatives with altered electronic properties.

Scientific Research Applications

4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, making it a subject of medicinal chemistry research.

    Industry: The compound’s unique structure could be exploited in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and ethoxyphenyl group. These interactions may modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4-methoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one: Similar structure with a methoxy group instead of an ethoxy group.

    4-(2-(4-chlorophenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one: Contains a chlorophenyl group instead of an ethoxyphenyl group.

    4-(2-(4-nitrophenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one: Features a nitrophenyl group in place of the ethoxyphenyl group.

Uniqueness

The uniqueness of 4-(2-(4-ethoxyphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The ethoxy group may influence the compound’s solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds with other substituents.

Properties

IUPAC Name

4-[2-(4-ethoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-23-14-9-7-13(8-10-14)11-18(22)20-12-17(21)19-15-5-3-4-6-16(15)20/h3-10H,2,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMFSVAXFMATEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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